molecular formula C14H17N3O2S B11170700 N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11170700
M. Wt: 291.37 g/mol
InChI Key: UPSXJFSVGRJNES-UHFFFAOYSA-N
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Description

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 3-phenoxypropylamine with a thiadiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific structural features, such as the phenoxypropyl group and the thiadiazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C14H17N3O2S/c1-2-12(18)15-14-17-16-13(20-14)9-6-10-19-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17,18)

InChI Key

UPSXJFSVGRJNES-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)CCCOC2=CC=CC=C2

Origin of Product

United States

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